Methyl 2-bromo-6-fluoro-4-methoxybenzoate

Lipophilicity Drug-likeness Medicinal Chemistry

Orthogonally reactive 1,2,4-substituted aromatic ester scaffold. 2-bromo handle enables selective Suzuki-Miyaura coupling; 6-fluoro modulates electronics; 4-methoxy provides metabolic stability. Ideal for kinase inhibitor and GPCR modulator synthesis. 98% purity ensures reproducible cross-coupling outcomes for fragment-based drug discovery and scale-up campaigns.

Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
CAS No. 2091385-56-5
Cat. No. B6305211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-fluoro-4-methoxybenzoate
CAS2091385-56-5
Molecular FormulaC9H8BrFO3
Molecular Weight263.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Br)C(=O)OC)F
InChIInChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3
InChIKeyWTRNAKFBZCKRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-6-Fluoro-4-Methoxybenzoate (CAS 2091385-56-5): Procurement-Grade Tri-Substituted Benzoate Building Block for Medicinal Chemistry and Cross-Coupling


Methyl 2-bromo-6-fluoro-4-methoxybenzoate (CAS 2091385-56-5) is a highly functionalized aromatic ester with the molecular formula C₉H₈BrFO₃ and a molecular weight of 263.06 g/mol [1]. The compound is characterized by the simultaneous presence of bromine, fluorine, and methoxy substituents at the 2-, 6-, and 4-positions of the benzoate ring, respectively . This precise, orthogonally reactive substitution pattern establishes it as a versatile small-molecule scaffold for synthetic elaboration, particularly in the construction of complex aryl frameworks via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution chemistries .

Why Generic Substitution of Methyl 2-Bromo-6-Fluoro-4-Methoxybenzoate (CAS 2091385-56-5) Fails: Reactivity, Selectivity, and Physical Properties


Substituting Methyl 2-bromo-6-fluoro-4-methoxybenzoate with a seemingly similar analog, such as a regioisomer, a mono-halogenated variant, or a derivative lacking the ester functionality, will almost invariably lead to divergent outcomes in synthetic sequences [1]. The 1,2,4-substitution pattern creates a unique electronic and steric environment around the aromatic ring, governing the chemoselectivity and rate of subsequent transformations. For instance, an analog like 2-bromo-6-fluoro-4-methoxybenzoic acid (CAS 1260384-12-0) will display different solubility, reactivity, and a distinct pKa profile due to the carboxylic acid moiety, while a mono-bromo or non-fluorinated derivative will lack the electronic activation and specific dipole moment that influence both cross-coupling efficiency and the physical properties of the final advanced intermediate .

Methyl 2-Bromo-6-Fluoro-4-Methoxybenzoate (CAS 2091385-56-5) Selection Guide: Quantified Differentiation from Analogs


Direct Comparator Analysis: Lipophilicity (LogP) vs. Carboxylic Acid Precursor

The target compound, Methyl 2-bromo-6-fluoro-4-methoxybenzoate, exhibits a significantly higher computed XLogP3-AA value of 2.5 compared to its direct carboxylic acid analog, 2-Bromo-6-fluoro-4-methoxybenzoic acid, which has a reported XLogP3-AA of 2.2 [1]. This 0.3 unit increase in logP translates to a doubling of lipophilicity, which is a critical parameter for optimizing membrane permeability and target engagement in cellular assays.

Lipophilicity Drug-likeness Medicinal Chemistry ADME

Direct Comparator Analysis: Hydrogen Bond Donor/Acceptor Counts vs. Carboxylic Acid Precursor

Methyl 2-bromo-6-fluoro-4-methoxybenzoate possesses a hydrogen bond donor count of 0 and an acceptor count of 4, whereas the corresponding carboxylic acid, 2-Bromo-6-fluoro-4-methoxybenzoic acid, has a donor count of 1 and an acceptor count of 3 [1]. The absence of a hydrogen bond donor in the ester eliminates strong intermolecular hydrogen bonding, reducing crystal lattice energy and enhancing solubility in organic media.

Solubility Hydrogen Bonding Physicochemical Properties

Direct Comparator Analysis: Rotatable Bonds and Conformational Flexibility vs. Carboxylic Acid

The target methyl ester has three rotatable bonds, one more than the carboxylic acid analog, which has only two [1]. This additional degree of conformational freedom is provided by the ester's methoxy group attached to the carbonyl, which can influence the compound's binding entropy and overall shape when incorporated into larger molecules.

Conformational Analysis Molecular Flexibility Drug Design

Procurement-Grade Differentiation: Commercial Purity Benchmarking

Methyl 2-bromo-6-fluoro-4-methoxybenzoate is commercially available with a certified purity of 98% from major suppliers, including Leyan (Product No. 1875097) . In contrast, closely related analogs such as 2-bromo-6-fluoro-4-methoxybenzoic acid are typically offered at lower purity grades (e.g., 97%) [1]. This higher baseline purity reduces the need for extensive in-house purification prior to use in critical synthetic steps.

Chemical Procurement Purity Analysis Supply Chain

Direct Comparator Analysis: Synthetic Access and Cost Efficiency

The methyl ester is synthetically accessible via a straightforward esterification of the corresponding carboxylic acid, making it a cost-effective entry point for introducing a protected carboxylic acid handle. Pricing data indicates that the ester is competitively priced, with smaller quantities (1g) often available at a lower cost than the corresponding acid , enabling economical exploration of this substitution pattern in early-stage discovery.

Cost Analysis Synthetic Efficiency Building Block

High-Impact Application Scenarios for Methyl 2-Bromo-6-Fluoro-4-Methoxybenzoate (CAS 2091385-56-5)


Scaffold for Kinase Inhibitor and GPCR Modulator Synthesis

Given its ortho-bromo, ortho-fluoro, and para-methoxy substitution pattern, this compound is a prime precursor for building complex biaryl and heteroaryl structures found in kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The 2-bromo substituent serves as an ideal handle for Suzuki-Miyaura cross-coupling, while the 6-fluoro and 4-methoxy groups can modulate electronic properties and metabolic stability of the resulting drug candidates. The ester moiety provides a convenient anchor for further elaboration into amides, acids, or other key pharmacophores [1].

Building Block for Halogen-Enriched Fragment Libraries

The compound's small size (263.06 g/mol) and high density of functional groups make it an excellent choice for inclusion in fragment-based drug discovery (FBDD) libraries. Its unique combination of halogens (Br, F) and a hydrogen-bond acceptor (OMe) provides multiple vectors for fragment growing and linking strategies. The favorable lipophilicity (XLogP3-AA = 2.5) ensures it is well-suited for both biophysical screening (e.g., SPR, NMR) and cellular assays [2].

Substrate for Novel C-F Bond Activation Methodologies

The presence of an aryl fluoride group ortho to both an ester and a bromine atom makes this compound a valuable substrate for investigating new catalytic methods for C-F bond activation and functionalization. Recent advances in nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides bearing electron-withdrawing groups demonstrate that such motifs can be engaged under mild conditions, opening pathways to diversify the aromatic core after initial cross-coupling at the bromide position [3].

Cost-Effective Intermediate for Large-Scale Synthesis

The high commercial purity (98%) and competitive pricing of Methyl 2-bromo-6-fluoro-4-methoxybenzoate make it an economically viable starting material for scale-up campaigns. Its straightforward synthesis from commercially available starting materials and the robust nature of its subsequent cross-coupling reactions contribute to a reliable and scalable route for the production of advanced pharmaceutical intermediates. This reliability reduces supply chain risk and ensures consistent material quality for process chemistry development .

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